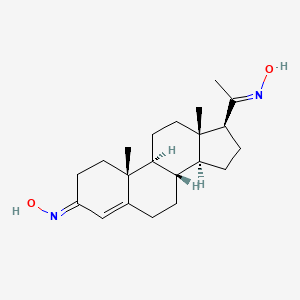
Progesterondioxim
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Progesterone is a hormone that occurs naturally in females and is essential for endometrial receptivity, embryo implantation, and the successful establishment of pregnancy . A low progesterone concentration or an insufficient response to progesterone can cause infertility and pregnancy loss .
Synthesis Analysis
Progesterone’s first chemical synthesis was done by W. S. Johnson’s group at Stanford in 1971 . The recombinant strain transformed cholesterol and phytosterol to form progesterone among the metabolites .
Molecular Structure Analysis
Progesterone binds and activates its nuclear receptor, PR, which plays an important part in the signaling of stimuli that maintain the endometrium during its preparation for pregnancy .
Chemical Reactions Analysis
Chemical reactions involving progesterone are complex and depend on various factors. For instance, the reaction rate and ability to control that marks certain chemicals as warranting special precautions and the label "reactive chemical" .
Physical And Chemical Properties Analysis
The physical properties of progesterone, such as hardness, topography, and hydrophilicity, are known to be important parameters in the biological evaluation of materials .
Applications De Recherche Scientifique
1. Progesterone in Endometrial Carcinoma Treatment
Progesterone has been studied for its role in treating complex atypical hyperplasia and well-differentiated endometrial carcinoma. It affects subpopulations of lymphocytes in the endometrium and may induce immune suppression of these conditions (Witkiewicz et al., 2010).
2. Progesterone's Anxiolytic Effects
Research has shown that progesterone has anxiolytic properties, influencing neuronal activity through its conversion to neurosteroids. This action of progesterone does not require progesterone receptors, highlighting its broader impact on brain function (Reddy et al., 2005).
3. Neuroprotective and Neuroregenerative Roles
Progesterone is being explored for its neuroprotective and neuroregenerative properties in conditions like stroke and traumatic brain injuries. It may enhance anti-oxidant mechanisms, reduce excitotoxicity, and stimulate synaptogenesis (Stein, 2001).
4. Evolution of Progesterone Receptor Ligands
The development of progesterone receptor ligands, from mimicking the gestational properties of progesterone to non-steroidal PR ligands with improved selectivity, represents significant advancements in the therapeutic applications of progesterone (Madauss et al., 2007).
5. Hormonal Replacement Therapy
Progesterone plays a vital role in hormonal replacement therapy, particularly in postmenopausal women. Its diverse properties are linked to different molecular structures and receptor bindings, affecting various organs (Shoham & Kopernik, 2004).
6. Progesterone in Myelin Repair
Progesterone has been identified as a promoter of myelin repair, suggesting its use in treating neurodegenerative diseases. Its neuromodulatory effects in the nervous system have opened new avenues for therapeutic applications (Schumacher et al., 2011).
7. Progesterone in Reproductive Medicine
Progesterone is crucial in reproductive medicine for maintaining pregnancy and preventing preterm labor. Its role extends to various gynecological pathologies and in mitigating the effects of menopause (Kolatorova et al., 2022).
8. Clinical Use in Infertility and Assisted Reproduction
In the context of infertility and assisted reproduction, progesterone is essential for establishing and maintaining early pregnancy. Different formulations of this hormone are used in managing infertile patients (Ciampaglia & Cognigni, 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Progesterone and novel progesterone-based drugs have many important functions, including contraception, treatment of dysfunctional uterine bleeding, immune response, and prevention of cancer . A better understanding of this essential molecule could enable safe and effective use of this hormone in many clinical conditions .
Propriétés
IUPAC Name |
(NE)-N-[1-[(3E,8S,9S,10R,13S,14S,17S)-3-hydroxyimino-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-13(22-24)17-6-7-18-16-5-4-14-12-15(23-25)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19,24-25H,4-11H2,1-3H3/b22-13+,23-15+/t16-,17+,18-,19-,20-,21+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKENIRSEIALBGX-PAOVTUTPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1CCC2C1(CCC3C2CCC4=CC(=NO)CCC34C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C/C(=N/O)/CC[C@]34C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135559-18-1 |
Source


|
| Record name | (3E,20E)-Pregn-4-ene-3,20-dione 3,20-dioxime | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VXG27H9MQJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

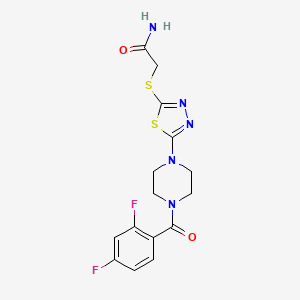
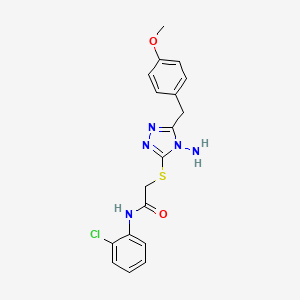
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2819528.png)
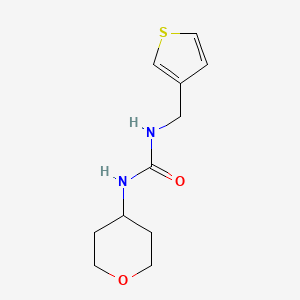
![2,4-difluoro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B2819531.png)
![4-((3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2819533.png)
![7-Oxa-1-thia-2-azaspiro[3.5]nonane 1,1-dioxide](/img/structure/B2819536.png)
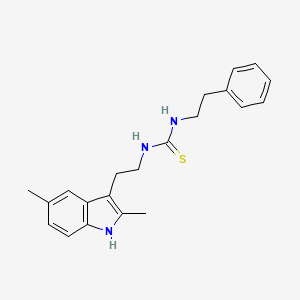

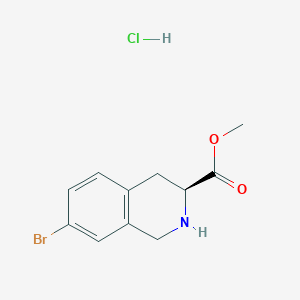

![(E)-ethyl 3-((4-((furan-2-carbonyl)oxy)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2819546.png)
![2-((6-amino-1-(3-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2819547.png)
